N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Description

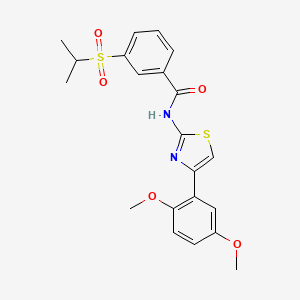

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and an isopropylsulfonyl-modified benzamide moiety at the 3-position. Key structural elements include:

- 2,5-Dimethoxyphenyl group: Provides electron-donating methoxy substituents, enhancing lipophilicity and influencing aromatic π-π interactions.

- Isopropylsulfonyl group: A strong electron-withdrawing substituent that may improve solubility and modulate receptor binding via sulfonyl-oxygen interactions.

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-5-6-14(10-16)20(24)23-21-22-18(12-29-21)17-11-15(27-3)8-9-19(17)28-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXUVNIFHQYLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles

are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug).

Indole derivatives

are another class of compounds that have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives.

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C21H22N2O6S

- Molecular Weight : 462.5 g/mol

- CAS Number : 941952-27-8

Synthesis

The synthesis of this compound typically involves multiple steps including nucleophilic substitutions and modifications to the thiazole and benzamide moieties. Specific methodologies may vary, but common reactions include:

- Formation of the thiazole ring.

- Introduction of the isopropylsulfonyl group.

- Final assembly with the 2,5-dimethoxyphenyl group.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A derivative with a similar structure demonstrated an IC50 of 10.88 ± 0.82 μg/mL against the A549 human lung cancer cell line, indicating potent cytotoxicity .

- Mechanism : The compound's mechanism may involve inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Antiviral Activity

The compound has also been evaluated for antiviral properties:

- Research Findings : In a study focusing on heterocyclic compounds, derivatives were shown to inhibit viral replication effectively, suggesting potential applications in treating viral infections .

- Efficacy : Some derivatives showed EC50 values as low as 0.35 μM against viral polymerases, indicating strong antiviral potential .

Comparative Biological Activity Table

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins:

- Docking Results : The compound shows favorable binding affinities with targets involved in cancer and viral pathways, supporting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

- Core structure : Benzamide-thiazole scaffold similar to the target compound.

- Substituents: Thiazole 4-position: Pyridin-3-yl group (aromatic, hydrogen-bond acceptor). Benzamide 3-position: 3,4-Dichloro (electron-withdrawing) or morpholinomethyl/piperazinyl (polar, basic).

- The isopropylsulfonyl group (target) vs. dichloro/morpholinomethyl () impacts solubility and electronic effects .

- Core structure : 1,2,4-Triazole-thiones with phenylsulfonyl groups.

- Substituents :

- Triazole ring with sulfur at position 3.

- Aromatic sulfonyl groups and halogenated phenyl rings.

- Key differences :

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.